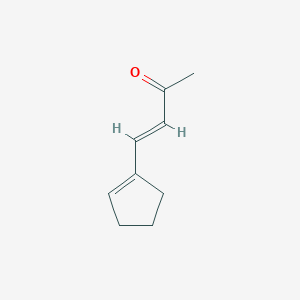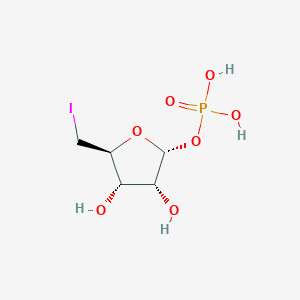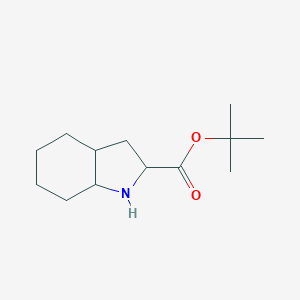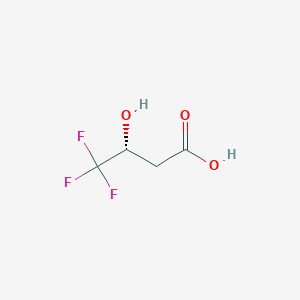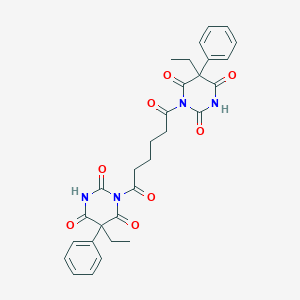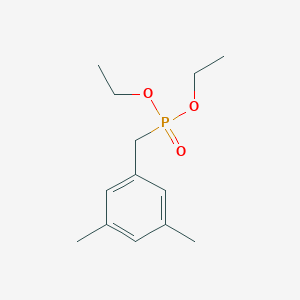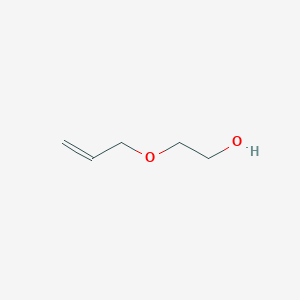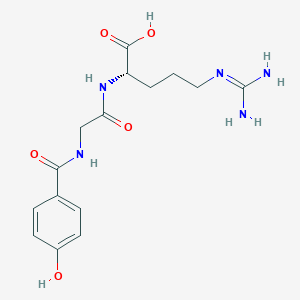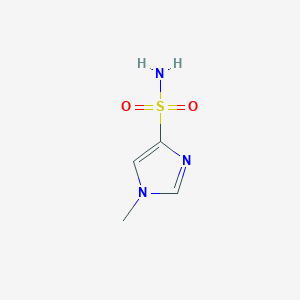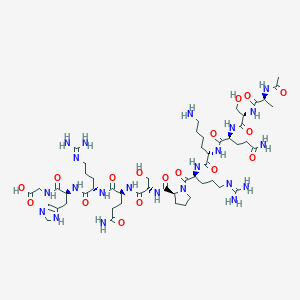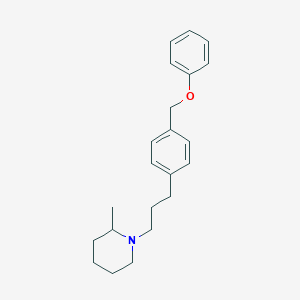
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine are largely related to its ability to increase dopamine levels in the brain. This can lead to various effects such as increased locomotor activity, reward-seeking behavior, and alterations in mood and cognition. However, the exact effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine can vary depending on the dose and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying dopamine-related disorders. However, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine also has limitations such as its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, including the development of new analogs with improved properties and the use of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in the study of other neurotransmitter systems. Additionally, further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
In conclusion, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively target the dopamine transporter has made it a useful tool for studying dopamine-related disorders, but its potential for abuse and toxicity must be carefully considered. Further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine involves the reaction between 3-(p-phenoxymethylphenyl)propylmagnesium bromide and 2-methylpiperidine. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as copper iodide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
19733-81-4 |
|---|---|
Nom du produit |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Formule moléculaire |
C22H29NO |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-methyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C22H29NO/c1-19-8-5-6-16-23(19)17-7-9-20-12-14-21(15-13-20)18-24-22-10-3-2-4-11-22/h2-4,10-15,19H,5-9,16-18H2,1H3 |
Clé InChI |
XZMAJKCDYIDNSJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canonique |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Synonymes |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




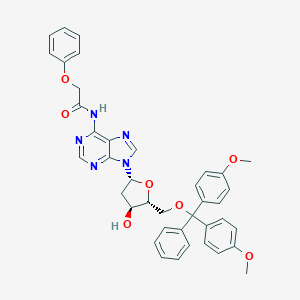
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
